molecular formula C6H10N2S B12111276 2-Amino-1-(4-thiazolyl)propane

2-Amino-1-(4-thiazolyl)propane

Cat. No.: B12111276
M. Wt: 142.22 g/mol
InChI Key: RKNNJLTYXPPQQK-UHFFFAOYSA-N
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Description

1-Methyl-2-thiazol-4-yl-ethylamine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-thiazol-4-yl-ethylamine typically involves the reaction of appropriate thiazole derivatives with ethylamine. One common method includes the reaction of 2-bromo-1-(4-methyl-2-thiazolyl)ethanone with ethylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of 1-Methyl-2-thiazol-4-yl-ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-thiazol-4-yl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-Methyl-2-thiazol-4-yl-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-thiazol-4-yl-ethylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-thiazol-4-yl-ethylamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position and the ethylamine group at the 2-position can lead to distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H10N2S/c1-5(7)2-6-3-9-4-8-6/h3-5H,2,7H2,1H3

InChI Key

RKNNJLTYXPPQQK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=N1)N

Origin of Product

United States

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